2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide
Description
This compound features a 1,3-thiazole core substituted with a 4-fluorophenyl group at position 2, a methyl group at position 4, and a carboxamide moiety at position 3. The carboxamide nitrogen is linked to a [4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl group, introducing steric bulk and hydrophobicity. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy group on the tetrahydro-2H-pyran ring may influence solubility and binding interactions.
Properties
Molecular Formula |
C24H25FN2O3S |
|---|---|
Molecular Weight |
440.5 g/mol |
IUPAC Name |
2-(4-fluorophenyl)-N-[[4-(4-methoxyphenyl)oxan-4-yl]methyl]-4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C24H25FN2O3S/c1-16-21(31-23(27-16)17-3-7-19(25)8-4-17)22(28)26-15-24(11-13-30-14-12-24)18-5-9-20(29-2)10-6-18/h3-10H,11-15H2,1-2H3,(H,26,28) |
InChI Key |
ANHRBABBLZIENL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=C(C=C2)F)C(=O)NCC3(CCOCC3)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized via a Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea under acidic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with a nucleophile.
Attachment of the Methoxyphenyl-Tetrahydropyran Moiety:
Final Coupling: The final step involves coupling the synthesized intermediates using amide bond formation techniques, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide, potentially forming amines.
Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced carboxamide derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate in organic synthesis.
Biology
In biological research, this compound may be investigated for its potential as a pharmacophore. Its structural features suggest it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound could be explored for its potential therapeutic effects. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases such as cancer, inflammation, or neurological disorders.
Industry
In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings. Its unique chemical structure could impart desirable characteristics to these materials.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity. For example, it might inhibit an enzyme by binding to its active site or activate a receptor by mimicking a natural ligand.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Variations
A. Thiazole vs. Thiophene/Pyrazole/Pyrrole Analogs
- Compound 1421848-11-4 (): Replaces the thiazole core with a pyrazole ring. The tetrahydro-2H-pyran substituent is retained, but the additional pyrazole nitrogen may alter hydrogen-bonding interactions. Molecular weight increases (~484 g/mol vs.
- N-(4-methylpyridin-2-yl) Thiophene-2-carboxamide (): Features a thiophene ring instead of thiazole. The sulfur atom’s position and reduced nitrogen content may diminish π-π stacking but improve membrane permeability. Antibacterial activity reported for this class highlights the role of the carboxamide linkage .
B. Fluorophenyl Substituents
- 5-(4-Fluorophenyl)-3-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (): Retains the 4-fluorophenyl group but incorporates a dihydropyrazole-triazole system.
- Atorvastatin d-Lactone (): Shares a fluorophenyl group and tetrahydro-2H-pyran moiety but integrates a pyrrole-carboxamide core. The hydroxyl and lactone groups in this statin analog confer distinct pharmacokinetic properties, such as increased polarity and HMG-CoA reductase affinity .
Carboxamide Linker Modifications
- 5-(4-Chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-N-(3-pyridylmethyl)-1H-pyrazole-3-carboxamide (): Substitutes the tetrahydro-2H-pyran group with a 3-pyridylmethyl chain. The pyridine nitrogen introduces basicity, which may improve water solubility but reduce blood-brain barrier penetration compared to the methoxyphenyl-tetrahydro-2H-pyran group .
- Ethyl 2-benzenesulphonylamino-5-(tetrahydropyran-4-yl)thiophene-3-carboxylate (): Replaces the carboxamide with a sulfonamide and ester group. The ester increases metabolic liability, while the sulfonamide enhances thermal stability in crystalline forms .
Research Findings and Implications
- Metabolic Stability : The 4-fluorophenyl group in the target compound likely reduces oxidative metabolism compared to chlorophenyl analogs (e.g., ), as fluorine is less susceptible to CYP450-mediated dehalogenation .
- Solubility Challenges : The methoxyphenyl-tetrahydro-2H-pyran group may confer lower aqueous solubility than pyridylmethyl derivatives (), necessitating formulation optimization .
- Biological Targets: Thiazole-carboxamide derivatives are known to inhibit kinases (e.g., JAK2, EGFR), suggesting the target compound could be optimized for oncology applications .
Biological Activity
The compound 2-(4-fluorophenyl)-N-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methyl}-4-methyl-1,3-thiazole-5-carboxamide is a thiazole derivative that has garnered attention for its potential biological activities. Thiazoles are known for their diverse pharmacological properties, including antimicrobial, anticancer, and anticonvulsant activities. This article reviews the biological activity of the specified compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 372.46 g/mol. The structure features a thiazole ring, a fluorophenyl group, and a methoxyphenyl group, which are significant for its biological activity.
Anticancer Activity
Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds with similar thiazole structures have demonstrated cytotoxic effects against various cancer cell lines. The presence of electron-donating groups like methoxy and methyl in the phenyl ring enhances the anticancer activity by increasing lipophilicity and facilitating cellular uptake.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | A431 | 1.98 | Bcl-2 inhibition |
| Compound B | HT29 | 0.35 | Apoptosis induction |
| Target Compound | MCF7 | TBD | TBD |
Anticonvulsant Activity
Thiazole derivatives have also been evaluated for their anticonvulsant properties. In studies involving animal models, compounds similar to the target compound have shown efficacy in reducing seizure frequency and duration.
Case Study:
A recent study tested a series of thiazole derivatives for anticonvulsant activity using the pentylenetetrazol (PTZ) model. The results indicated that modifications in the phenyl ring significantly influenced the anticonvulsant efficacy.
Antimicrobial Activity
The compound's potential antimicrobial activity has been explored through various assays against bacterial strains such as Staphylococcus aureus and Escherichia coli. Preliminary results suggest that the thiazole moiety contributes to enhanced antibacterial effects.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | TBD |
| Escherichia coli | TBD |
Structure-Activity Relationship (SAR)
SAR studies indicate that the biological activity of thiazole derivatives is heavily influenced by substituents on the thiazole ring and adjacent aromatic systems. For instance:
- Fluorine Substitution: Enhances lipophilicity and may improve binding affinity to target proteins.
- Methoxy Group: Contributes to increased potency against cancer cell lines by altering electronic properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
